(5Z)-3-ethyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5Z)-3-ethyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a π-conjugated heterocyclic compound derived from the rhodanine scaffold. It is synthesized via a Knoevenagel condensation reaction between 3-N-allylrhodanine and 4-nitrobenzaldehyde in acetic acid . The compound is characterized by infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction (SCXRD), confirming its Z-configuration and planar structure.
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c1-2-13-11(15)10(19-12(13)18)7-8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNKVWYLWGAVOO-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364319 | |
| Record name | F0379-0002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89411-09-6 | |
| Record name | NSC409042 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | F0379-0002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (5Z)-3-ethyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is part of the thiazolidinone family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazolidinone Compounds
Thiazolidinones are heterocyclic compounds characterized by a thiazolidine ring. They have been extensively studied for their biological activities, including:
- Antidiabetic
- Antioxidant
- Anticancer
- Antimicrobial
- Anti-inflammatory
The modifications at various positions of the thiazolidinone ring can significantly enhance or alter their biological activities. For instance, substituents at positions 2, 3, and 5 can lead to improved efficacy against various diseases .
Chemical Structure and Properties
The chemical structure of this compound includes:
- A thiazolidine core
- An ethyl group at position 3
- A nitrophenyl group at position 5
This specific arrangement is crucial for its biological activity, as the electron-withdrawing nitro group can enhance reactivity and interaction with biological targets.
Antimicrobial Activity
Thiazolidinones have shown promising antimicrobial properties. Studies indicate that derivatives of thiazolidinones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66 |
These compounds demonstrate a strong potential as antibacterial agents, which is further supported by their ability to inhibit bacterial growth effectively .
Antioxidant Activity
Thiazolidinone derivatives have also been evaluated for their antioxidant properties. The DPPH radical scavenging assay has been used to assess their ability to neutralize free radicals:
| Compound | IC50 (mM) | CEAC Value |
|---|---|---|
| Compound 7 | 0.54 ± 0.01 | 0.137 ± 0.01 |
| Vitamin C | - | 1 |
The most potent derivative exhibited antioxidant activity significantly higher than that of indometacin, suggesting that modifications in the thiazolidinone structure can lead to enhanced antioxidant effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, certain compounds have demonstrated effective inhibition of cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer). The mechanism involves inducing apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Tumor Growth : Reduction in tumor volume in vivo models.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidinones is essential for designing more effective derivatives. Key findings include:
- The presence of electron-withdrawing groups (like nitro) enhances biological activity.
- Substituents at position 2 and 5 significantly influence antibacterial and anticancer efficacy.
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of thiazolidinone derivatives:
- Sava et al. synthesized novel thiazolidinone derivatives and assessed their antioxidant activity using DPPH assays.
- El-Rayyes et al. reported on the synthesis of phenylimino-thiazolidinones with notable antibacterial properties against E. coli and S. aureus.
These studies underscore the versatility and potential therapeutic applications of thiazolidinones in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of rhodanine derivatives allows for systematic comparisons with (5Z)-3-ethyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. Key analogs and their distinguishing features are outlined below:
Substituent Effects on Electronic Properties
- (5Z)-3-Allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one :
Replacing the 4-nitrophenyl group with a 4-methoxybenzylidene moiety alters the electronic properties. The methoxy group is electron-donating, leading to a redshift in the UV-vis spectrum compared to the nitro-substituted derivative (λmax of 425 nm vs. 410 nm) . This highlights the role of substituents in tuning optoelectronic behavior. - (5Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one: Azulenyl substitution introduces a non-benzenoid aromatic system, significantly enhancing electrochemical activity. Ag/AgCl) compared to nitro- or methoxy-substituted derivatives, suggesting improved electron-donating capacity .
Crystallographic and Structural Comparisons
- (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: SCXRD analysis shows a dihedral angle of 12.5° between the thiazolidinone core and the 2-methylbenzylidene group, contrasting with the near-planar arrangement (3.2°) in the 4-nitrophenyl analog . This steric hindrance reduces π-orbital overlap, diminishing conjugation efficiency .
- (5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate: The hydroxyl group facilitates intermolecular hydrogen bonding (O–H⋯S, 2.89 Å), forming a supramolecular network absent in the nitro-substituted compound. This structural feature may enhance solubility and crystallinity .
Data Tables
Table 1: Structural and Electronic Properties of Selected Rhodanine Derivatives
Table 2: Crystallographic Parameters of Key Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
